molecular formula C27H29FN4O5 B3413184 Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate CAS No. 946201-90-7

Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate

Cat. No.: B3413184
CAS No.: 946201-90-7
M. Wt: 508.5 g/mol
InChI Key: HGBWPSTWVCFAOP-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate is a complex organic compound that features a variety of functional groups, including a piperazine ring, a fluorophenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Pyridine Derivative: The next step involves the reaction of 4-(4-fluorophenyl)piperazine with 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid to form the intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride to form the acetylated product.

    Coupling with Methyl 4-aminobenzoate: The final step involves the coupling of the acetylated product with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydroxyl groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions between small molecules and biological targets.

    Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key structural features that facilitate binding to these targets, leading to modulation of their activity. The compound may influence signal transduction pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: A simpler analogue with similar pharmacological properties.

    5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Methyl 4-aminobenzoate: Another precursor used in the final coupling step.

Uniqueness

Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and fluorophenyl group enhances its binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O5/c1-36-25-17-32(18-26(34)29-21-7-3-19(4-8-21)27(35)37-2)23(15-24(25)33)16-30-11-13-31(14-12-30)22-9-5-20(28)6-10-22/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBWPSTWVCFAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate
Reactant of Route 6
Methyl 4-[2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate

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